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Introduction

BAY-826 is a potent and selective, orally available small molecule inhibitor of the Tyrosine-
protein kinase receptor Tie-2 (also known as TEK).[1][2] Tie-2 is a critical receptor tyrosine
kinase involved in angiogenesis and vascular stabilization, making it a compelling target for
therapeutic intervention in diseases characterized by aberrant blood vessel formation, such as
cancer. This technical guide provides an in-depth overview of the target profile and kinase
selectivity of BAY-826, presenting key quantitative data, detailed experimental methodologies,
and visual representations of relevant signaling pathways and workflows.

Target Profile and Potency

BAY-826 demonstrates high-affinity binding to Tie-2, potently inhibiting its autophosphorylation.
The primary measure of its potency is its dissociation constant (Kd) and its half-maximal
inhibitory concentration (IC50) in cellular assays.
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Target Parameter Value Cell Line/Assay

Biochemical Assay[2]

Tie-2 Kd 1.6 nM
[3]
Human Umbilical Vein
i IC50 ]
Tie-2 ) 1.3 nM Endothelial Cells
(autophosphorylation)

(HUVECS)[1][4]

Kinase Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and
potential off-target effects. BAY-826 has been profiled against a large panel of kinases,
revealing a high degree of selectivity for Tie-2.

Primary Off-Targets

While highly selective, BAY-826 exhibits high-affinity binding to a small number of other
kinases. A KINOMEscan assay against 456 kinases identified only four kinases to which BAY-
826 binds with similar high affinity to Tie-2.[2][3]

Off-Target Kinase Parameter Value (nM)
TIE-1 Kd 0.9[2][3]
DDR1 Kd 0.4[2][3]
DDR2 Kd 1.3[2][3]
LOK (STK10) Kd 5.9[7]

Selectivity Against Angiogenic Kinases

A key characteristic of BAY-826 is its high selectivity against other receptor tyrosine kinases
involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRS),
Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors
(PDGFRs).[1][2][4] This selectivity is significant as it suggests a more targeted mechanism of
action with potentially fewer side effects compared to broader-spectrum anti-angiogenic agents.
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Experimental Methodologies

The characterization of BAY-826's target profile and selectivity involved several key
experimental approaches.

KINOMEscan® Kinase Selectivity Profiling

To assess the kinase selectivity of BAY-826, a comprehensive KINOMEscan® assay was
performed. This competition binding assay measures the ability of a compound to displace a
proprietary ligand from the active site of a large panel of kinases.

General Protocol:

o Apanel of 456 kinases is utilized.

o Each kinase is tagged with DNA.

e An immobilized ligand that binds to the active site of the kinases is prepared.

o BAY-826 is incubated with the kinase-tagged phage and the immobilized ligand.

e The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(gPCR) of the DNA tag.

e The dissociation constant (Kd) is determined by measuring the amount of kinase captured
on the solid support as a function of the BAY-826 concentration.
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KINOMEscan® Workflow

Click to download full resolution via product page

KINOMEscan® Experimental Workflow

Cellular Tie-2 Autophosphorylation Assay

To determine the cellular potency of BAY-826, its ability to inhibit the autophosphorylation of
Tie-2 was assessed in relevant cell lines, such as Human Umbilical Vein Endothelial Cells
(HUVECSs) and glioma cells.

General Protocol (HUVECS):

HUVECS are cultured to sub-confluency.

Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

Cells are pre-incubated with varying concentrations of BAY-826 or vehicle control (DMSO).

Tie-2 autophosphorylation is stimulated by adding Angiopoietin-1 (Ang-1), a natural ligand for
Tie-2.

Cells are lysed, and protein concentrations are determined.
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e Phosphorylated Tie-2 and total Tie-2 levels are measured by Western blot or ELISA using
specific antibodies.

e The IC50 value is calculated by plotting the percentage of inhibition of Tie-2 phosphorylation
against the concentration of BAY-826.

General Protocol (Glioma Cells):

A similar protocol is followed for glioma cells, with stimulation of Tie-2 phosphorylation induced
by either Angiopoietin-1 or a general tyrosine phosphatase inhibitor like sodium orthovanadate
(Na3VvO04) to increase basal phosphorylation.
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Cellular Tie-2 Phosphorylation Assay
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Cellular Tie-2 Autophosphorylation Assay Workflow

Signaling Pathway Context
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BAY-826 exerts its effects by inhibiting the Tie-2 signaling pathway. This pathway plays a
crucial role in vascular maturation and stability.

Tie-2 Signaling Pathway

G
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Simplified Tie-2 Signaling Pathway and Point of Inhibition by BAY-826

Conclusion

BAY-826 is a highly potent and selective inhibitor of the Tie-2 receptor tyrosine kinase. Its well-
defined target profile, characterized by strong on-target activity and minimal off-target
interactions with other angiogenic kinases, underscores its potential as a targeted therapeutic
agent. The experimental methodologies outlined in this guide provide a framework for the
continued investigation and development of BAY-826 and other selective kinase inhibitors. The
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data presented herein support the continued exploration of BAY-826 in clinical settings where
inhibition of the Tie-2 pathway is a desired therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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